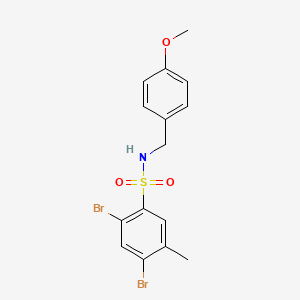

N-methyl-2-(methylthio)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-2-(methylthio)ethanamine is a chemical compound that is part of a broader class of organic molecules containing sulfur and nitrogen. While the specific compound N-methyl-2-(methylthio)ethanamine is not directly discussed in the provided papers, related compounds and their properties, synthesis, and reactions are explored, which can provide insights into the behavior and characteristics of N-methyl-2-(methylthio)ethanamine.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how N-methyl-2-(methylthio)ethanamine might be synthesized. For instance, 1-Iodo-2-(methylthio)ethane was synthesized through a ring-opening reaction of thiirane with methyl iodide in acetonitrile . Similarly, N-methylation of amines with methanol has been achieved at room temperature using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation . This method could potentially be adapted for the synthesis of N-methyl-2-(methylthio)ethanamine by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-2-(methylthio)ethanamine has been studied using various techniques. For example, the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was explored, revealing planar benzoxazole ring systems and intermolecular interactions . Additionally, the structure of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine was elucidated by X-ray crystallography, and its molecular packing was analyzed using Hirshfeld analysis . These studies suggest that the molecular structure of N-methyl-2-(methylthio)ethanamine could be similarly analyzed to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical behavior of compounds containing the (methylthio)ethanamine moiety can be complex. The photochemical decomposition of methylamine, for example, leads to a variety of products, including dimethylamine and a polymer, with the primary process being the elimination of a hydrogen atom . In the case of 1-Iodo-2-(methylthio)ethane, an S-centered radical cation undergoes intermolecular stabilization to yield a bonded radical cation . These studies indicate that N-methyl-2-(methylthio)ethanamine may also undergo interesting and complex reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into what might be expected for N-methyl-2-(methylthio)ethanamine. For instance, the compound 2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide with broad-spectrum activity and corrosion inhibition properties . The synthesis of 2-(Phenylthio)ethanamine, an intermediate of a Bcl-2 inhibitor, was achieved with an overall yield of about 61%, indicating the potential for efficient synthesis of similar compounds . These findings suggest that N-methyl-2-(methylthio)ethanamine could have unique properties that may be useful in various applications.

科学的研究の応用

Synthesis of Highly Fluorescent and Water-Soluble Perylene Bisimide

This study discusses the synthesis of a water-soluble perylene bisimide derivative using N-methyl-2-(methylthio)ethanamine. The synthesized compound exhibited high fluorescence and solubility in water and other polar solvents, characterized by various NMR, mass, and IR techniques (Boobalan, Imran, & Nagarajan, 2012).

Coenzyme M Analogues in Methanogenic Bacteria

Research on coenzyme M analogues, including N-methyl-2-(methylthio)ethanamine derivatives, investigated their function in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. The study explored the activity of these analogues as substrates or inhibitors of methane biosynthesis, revealing insights into microbial metabolism and potential biotechnological applications (Gunsalus, Romesser, & Wolfe, 1978).

Chiral, Conformationally Mobile Tripodal Ligands

This paper details the synthesis of ligands derived from N-methyl-2-(methylthio)ethanamine. These ligands form chiral, pseudo C3-symmetric complexes with certain metal salts, exhibiting potential in asymmetric catalysis and coordination chemistry. The study also includes X-ray crystallography and chiroptical measurements (Canary et al., 1998).

2-(Decyithio)Ethanamine Hydrochloride as a Multifunctional Biocide

This research explores the application of 2-(Decylthio)ethanamine hydrochloride, a compound related to N-methyl-2-(methylthio)ethanamine, as a multifunctional biocide. Its efficacy against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties, were evaluated in various water systems (Walter & Cooke, 1997).

Synthesis of 2-(4-azulenyl)ethanamine Derivatives

The study covers the synthesis of 2-(4-azulenyl)ethanamine derivatives from N-methyl-2-(methylthio)ethanamine. These compounds were characterized and evaluated for enzyme activity, offering insights into the design of biologically active compounds (Kurokawa, 1983).

DNA Binding, Nuclease Activity, and Cytotoxicity Studies of Cu(II) Complexes

This research outlines the synthesis of Cu(II) complexes using ligands derived from N-methyl-2-(methylthio)ethanamine. The complexes exhibited significant DNA binding, nuclease activity, and varying levels of cytotoxicity, indicating potential applications in biochemistry and medicine (Kumar et al., 2012).

Sulfur Donor Atom Effects in Copper(I)/O2 Chemistry

Investigating the effect of thioether coordination in copper-O2 chemistry, this study utilized a ligand similar to N-methyl-2-(methylthio)ethanamine. The research offers insights into the role of sulfur in the formation of various copper-oxygen species, relevant in catalysis and material science (Lee et al., 2010).

Thiadiazole and Triazole Hybrids Against COVID-19

The study synthesized novel molecules derived from a compound related to N-methyl-2-(methylthio)ethanamine. These derivatives were evaluated for their potential activity against COVID-19's main protease, highlighting the role of such compounds in antiviral drug development (Rashdan et al., 2021).

DFT Calculations and Antimicrobial/Antidiabetic Studies of Schiff Bases

This investigation synthesized Schiff bases from a compound related to N-methyl-2-(methylthio)ethanamine, exploring their antimicrobial and antidiabetic properties. The study also assessed their potential as COVID-19 inhibitors, demonstrating the multifaceted applications of these derivatives (G et al., 2023).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-2-methylsulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-5-3-4-6-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEQDVAYBZLKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(methylthio)ethanamine | |

CAS RN |

21485-78-9 |

Source

|

| Record name | N-Methyl-2-(methylthio)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)

![ethyl 5-amino-1-(5-{[(4-ethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2504520.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)

![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)